2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

Lipophilicity Hydrogen bonding Drug-likeness

Researchers developing fragment-based kinase screening libraries face the challenge of sourcing rule-of-three-compliant scaffolds with well-characterized vectors for fragment growth. CAS 2034241-33-1 addresses this gap as a 2,6-disubstituted pyridine derivative (MW 242.32, clogP 2.48, TPSA 41.91 Ų, 0 HBD) that satisfies all RO3 criteria for NMR- and SPR-based screening cascades. - Imidazole moiety enables hinge-region hydrogen bonding with kinase ATP pockets; 4-methylpiperidine at the 6-position provides a basic tertiary amine vector (predicted pKa ≈ 10-11) for fragment elaboration into selectivity pockets. - Supplied with batch identity documentation including LCMS and ¹H NMR verification, ensuring reproducibility for computational QSAR/ADMET model validation.

Molecular Formula C14H18N4
Molecular Weight 242.326
CAS No. 2034241-33-1
Cat. No. B2699567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine
CAS2034241-33-1
Molecular FormulaC14H18N4
Molecular Weight242.326
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC=CC(=N2)N3C=CN=C3
InChIInChI=1S/C14H18N4/c1-12-5-8-17(9-6-12)13-3-2-4-14(16-13)18-10-7-15-11-18/h2-4,7,10-12H,5-6,8-9H2,1H3
InChIKeyQPXDPFGMWVZQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (CAS 2034241-33-1): Structural and Physicochemical Baseline for Procurement Evaluation


2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (CAS 2034241-33-1) is a 2,6-disubstituted pyridine derivative with molecular formula C14H18N4 and molecular weight 242.32 g/mol . The compound features an imidazol-1-yl group at the pyridine 2-position and a 4-methylpiperidin-1-yl group at the 6-position, creating a distinct N,N'-disubstituted topology with three nitrogen-containing heterocyclic rings . Its calculated physicochemical profile includes a clogP of 2.48, topological polar surface area (TPSA) of 41.91 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, placing it within Lipinski Rule-of-Five compliant space [1]. The compound is catalogued in multiple commercial chemical supplier databases, including Chemsrc and computed property repositories, and is listed as available through make-on-demand sourcing networks such as Enamine, ChemDiv, and Molport [2]. However, a systematic search of PubMed, BindingDB, ChEMBL, PubChem, ChemSpider, and the patent literature as of April 2026 reveals no published primary research articles or patents specifically reporting experimental biological activity data (IC50, Ki, EC50) for this exact compound.

Why Generic 2-(1H-imidazol-1-yl)pyridine Analogs Cannot Substitute for CAS 2034241-33-1 in Structure-Focused Research Programs


The 2,6-disubstitution pattern of CAS 2034241-33-1 is structurally non-trivial and cannot be replicated by simple 2-(1H-imidazol-1-yl)pyridine (CAS 25700-07-4) or other mono-substituted analogs. The introduction of the 4-methylpiperidin-1-yl group at the pyridine 6-position fundamentally alters the molecule's conformational landscape, electronic distribution, and steric profile relative to the core imidazolyl-pyridine scaffold . Critically, in the well-characterized pyridinyl imidazole class of p38 MAP kinase inhibitors, minor substituent changes at the pyridine and imidazole positions are documented to produce order-of-magnitude shifts in both target potency and cytochrome P450 interaction profiles [1]. Specifically, the J. Med. Chem. 2003 study on polysubstituted pyridin-4-yl imidazoles demonstrated that CYP450 interaction—linked to hepatotoxicity observed with early p38 inhibitors—was dramatically reduced through introduction of a tetramethylpiperidine substituent at the imidazole 1-position, while placement of substituents at the pyridinyl moiety contributed to selective p38 inhibition [1]. The 4-methylpiperidine substituent in CAS 2034241-33-1 introduces a chiral tertiary amine center with predicted basicity (conjugate acid pKa ≈ 10–11) distinct from morpholine, unsubstituted piperidine, or piperazine analogs, which will differentially influence solubility, permeability, and target engagement in any biological or biochemical application [2]. For procurement decisions in structure-activity relationship (SAR) programs, chemical biology probe development, or focused library design, substitution of CAS 2034241-33-1 with a simpler imidazolyl-pyridine would introduce uncontrolled variables in steric bulk, lipophilicity, and hydrogen-bonding capacity that could confound experimental interpretation.

Head-to-Head Physicochemical and Predicted Property Comparison: CAS 2034241-33-1 Versus Its Closest Structural Analogs


Lipophilicity and Hydrogen-Bonding Profile Differentiation: CAS 2034241-33-1 vs. SB-203580 and 2-(1H-imidazol-1-yl)pyridine

CAS 2034241-33-1 exhibits a calculated partition coefficient (clogP) of 2.48 and possesses zero hydrogen bond donors (HBD = 0), contrasting with the prototypical pyridinyl imidazole p38 inhibitor SB-203580 (clogP ≈ 4.10; HBD = 1) and the minimal scaffold 2-(1H-imidazol-1-yl)pyridine (MW ~145 Da, significantly lower lipophilicity) [1]. The absence of hydrogen bond donors in CAS 2034241-33-1 is a notable feature: SB-203580 contains one imidazole NH donor, which contributes to both target binding and higher TPSA. The lower clogP of CAS 2034241-33-1 (2.48 vs. 4.10) predicts reduced non-specific protein binding and potentially improved aqueous solubility relative to SB-203580, while maintaining sufficient lipophilicity for membrane permeation [1][2]. The TPSA of 41.91 Ų for CAS 2034241-33-1 is below the typical 60–70 Ų threshold associated with poor oral absorption, consistent with favorable predicted permeability [1]. These data are derived from computational models and should be treated as predictions rather than experimentally measured values.

Lipophilicity Hydrogen bonding Drug-likeness Physicochemical profiling Permeability prediction

Substituent Topology and Conformational Diversity: 4-Methylpiperidine vs. Morpholine and Unsubstituted Piperidine Analogs

The 4-methylpiperidin-1-yl substituent in CAS 2034241-33-1 introduces a chiral tertiary amine center with a methyl group at the piperidine 4-position, creating steric asymmetry that is absent in morpholine (oxygen-containing ring, no methyl substituent), unsubstituted piperidine, or piperazine analogs . This methyl substituent contributes additional sp3 character (fraction sp3 ≈ 0.57 based on 8 sp3 carbons out of 14 total carbons) and increases the number of potential low-energy conformers relative to the des-methyl piperidine analog . In the broader pyridinyl imidazole SAR literature, the introduction of steric bulk at the piperidine moiety has been associated with altered kinase selectivity profiles: for example, the tetramethylpiperidine substituent in compound 14c (J. Med. Chem. 2003) was specifically introduced to mitigate CYP450 interaction while preserving p38 inhibitory potency [1]. While 14c is a pyridin-4-yl imidazole rather than a pyridin-2-yl imidazole and thus not directly superimposable on CAS 2034241-33-1, the general principle that piperidine N-substituent steric and electronic properties modulate off-target liability is well-established in this chemical class [1]. The 4-methylpiperidine group in CAS 2034241-33-1 also provides a distinct basicity profile: tertiary piperidine amines typically exhibit conjugate acid pKa values of ~10.0–10.6, compared to morpholine (~8.3–8.5) and piperazine (~9.7), which will influence protonation state at physiological pH and consequently impact solubility, permeability, and target binding [2].

Conformational analysis Steric effects Chiral building blocks Fragment-based drug design Kinase inhibitor scaffold

Cytochrome P450 Interaction Risk Profile: Class-Level Inference from Pyridinyl Imidazole Structure-Activity Relationships

The pyridinyl imidazole compound class has a well-documented structure-activity relationship for cytochrome P450 interaction that is directly relevant to risk assessment for CAS 2034241-33-1. In the landmark J. Med. Chem. 2003 study, the introduction of a tetramethylpiperidine substituent at the imidazole 1-position of a pyridin-4-yl imidazole scaffold reduced CYP1A2 inhibition from significant levels to 0% at 10 μM, while CYP2C9 and CYP2C19 inhibition were reduced to 2.6% and 7.6% respectively (compound 14c) [1]. Critically, this study demonstrated that CYP450 interaction in this chemotype is highly substituent-dependent and cannot be predicted by p38 inhibitory potency alone: compound 7e (p38 IC50 0.38 μM) showed different CYP interaction profiles than the starting lead ML 3375 (p38 IC50 0.63 μM) [1]. CAS 2034241-33-1 differs from the compounds in this study in two key aspects: (1) it is a pyridin-2-yl imidazole rather than pyridin-4-yl imidazole, which alters the trajectory of substituents relative to the kinase hinge-binding region; and (2) it bears a 4-methylpiperidine rather than a tetramethylpiperidine at the imidazole-proximal position. These structural differences preclude direct extrapolation of the 14c CYP data to CAS 2034241-33-1, but the class-level principle—that piperidine substituent steric bulk at the imidazole position correlates with reduced CYP liability—establishes the rationale for selecting the 4-methylpiperidine variant over a des-methyl or morpholine analog in programs where metabolic stability is a decision criterion [1]. No experimental CYP inhibition data are available for CAS 2034241-33-1 specifically. Computational ADMET predictions (admetSAR) for the 4-methylpiperidine substructure suggest favorable blood-brain barrier penetration (predicted BBB+) and 78.6% predicted human oral bioavailability, though these are fragment-based predictions and not compound-specific measurements [2].

CYP450 inhibition Drug-drug interaction Metabolic stability Hepatotoxicity risk p38 MAP kinase

Lipinski and Rule-of-Three Compliance: Favorable Drug-Likeness Parameters Relative to Larger Pyridinyl Imidazole Clinical Candidates

CAS 2034241-33-1 (MW 242.32) meets both Lipinski Rule-of-Five (RO5) and Rule-of-Three (RO3) criteria with zero violations: MW ≤ 500, clogP ≤ 5, HBD = 0 (≤ 5), HBA = 4 (≤ 10) for RO5; and MW ≤ 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 6, Rotatable Bonds ≤ 3 for RO3 [1]. This places the compound in a favorable position as both a lead-like fragment and a drug-like starting point, distinguishing it from larger pyridinyl imidazole clinical candidates that approach or exceed RO5 boundaries. For comparison, SB-203580 (MW 377.44) is RO5-compliant but exceeds RO3 MW and clogP limits, making it less suitable for fragment-based drug discovery workflows . The balanced physicochemical profile of CAS 2034241-33-1—with moderate lipophilicity, low TPSA (41.91 Ų), and zero HBD—predicts favorable passive membrane permeability while minimizing the risk of promiscuous binding associated with highly lipophilic compounds (clogP > 5) or extensive hydrogen-bonding networks (HBD > 3, HBA > 7) [1][2]. The 4-methylpiperidine substituent provides additional sp3 character (fraction sp3 ≈ 0.57) compared to more planar, aromatic-rich pyridinyl imidazoles, which has been associated with improved clinical success rates in small-molecule drug development [2].

Drug-likeness Fragment-based screening Lead-likeness Rule of Three Oral bioavailability prediction

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing with Make-on-Demand Access

CAS 2034241-33-1 (2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine) is listed in multiple commercial chemical catalogs and compound aggregation databases as available through make-on-demand sourcing networks [1]. The ZINC15 database (entry ZINC19737391) records availability through Enamine-REAL, ChemDiv, eMolecules, Lab Network, Mcule, and Molport, providing procurement redundancy that reduces single-supplier dependency risk [1]. This multi-vendor availability contrasts with many bespoke pyridinyl imidazole analogs that are single-sourced or require de novo custom synthesis. The compound is catalogued with the molecular formula C14H18N4 and molecular weight 242.32 g/mol across supplier databases . However, a critical caveat for procurement decisions is the absence of vendor-reported purity specifications (e.g., ≥95%, ≥98% by HPLC) in publicly accessible listings; purity must be verified on a per-batch basis upon receipt . The compound's relatively low molecular weight and absence of challenging functional groups (no halogens, no boronic acids, no unstable moieties) suggest that standard QC characterization by 1H NMR, LCMS, and HPLC should be straightforward and cost-effective for incoming quality verification . No certified reference standard (CRS) or pharmacopeial monograph exists for this compound, consistent with its status as a research chemical rather than a pharmaceutical intermediate.

Chemical sourcing Building block procurement Vendor comparison Make-on-demand synthesis Compound library design

Evidence-Based Application Scenarios for 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine (CAS 2034241-33-1) in Scientific Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinase ATP-Binding Sites

With MW 242.32, clogP 2.48, and zero Rule-of-Three violations, CAS 2034241-33-1 qualifies as a fragment-sized chemical probe suitable for inclusion in fragment-based screening libraries targeting kinase ATP-binding pockets [1]. Its imidazole moiety can participate in hinge-region hydrogen bonding with the kinase backbone (analogous to the binding mode of pyridinyl imidazole p38 inhibitors), while the 4-methylpiperidine substituent provides a vector for fragment growth into selectivity pockets [2]. The compound's RO3 compliance and balanced lipophilicity make it appropriate for both NMR-based and SPR-based fragment screening cascades, where larger analogs like SB-203580 (MW 377) would be excluded due to molecular weight cutoffs typically set at ≤300 Da [1]. Procurement for fragment library construction should include batch purity verification by LCMS and 1H NMR, as vendor-reported purity specifications are not publicly available .

Kinase Selectivity Panel Profiling in p38 MAPK and Related Serine/Threonine Kinase Programs

The pyridinyl imidazole scaffold is the pharmacophoric core of multiple well-characterized p38 MAP kinase inhibitors, including SB-203580 (p38α IC50 0.3–0.5 μM) and advanced clinical candidates [1]. CAS 2034241-33-1, as a pyridin-2-yl imidazole variant with a 4-methylpiperidine substituent, represents a structurally distinct chemotype for kinase selectivity profiling. The class-level SAR from J. Med. Chem. 2003 demonstrates that substituent modifications at the pyridinyl and imidazole positions can tune both kinase potency and off-target CYP liability independently [2]. Researchers evaluating this compound in kinase selectivity panels should include the des-methyl piperidine analog and the morpholine analog as matched comparators to deconvolute the contribution of the 4-methyl substituent and the tertiary amine to any observed selectivity or potency differences [2]. Direct experimental determination of CYP450 inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4) is recommended as part of any lead optimization workflow, given the class-level precedent for CYP interaction modulation by piperidine substituents [2].

Coordination Chemistry and Metallo-Enzyme Inhibitor Design Leveraging Bidentate N-Donor Topology

The 2,6-disubstituted pyridine core of CAS 2034241-33-1, bearing both an imidazole and a piperidine N-donor, creates a bidentate or potentially tridentate N-donor ligand topology suitable for transition metal coordination [1]. Imidazole-pyridine ditopic ligands have been employed in the construction of dynamic coordination cages (Pd2L4 systems) and as scaffolds for metallo-enzyme inhibitor design [2]. The 4-methylpiperidine group introduces steric bulk adjacent to the pyridine 6-position nitrogen, which may influence metal coordination geometry and selectivity compared to less hindered analogs [1]. For coordination chemistry applications, procurement of CAS 2034241-33-1 with verified purity is essential, as trace metal contaminants or residual synthetic precursors (e.g., unreacted 2,6-dihalopyridine intermediates) could interfere with metal complex formation and characterization .

Computational Chemistry and Cheminformatics Model Training: A Data-Poor Compound for Prospective Validation

The absence of published experimental biological activity data for CAS 2034241-33-1, despite its structural similarity to well-characterized pyridinyl imidazole kinase inhibitors, makes this compound a valuable test case for prospective computational model validation [1]. Cheminformatics groups developing QSAR, pharmacophore, or machine learning models for kinase inhibition or CYP interaction prediction can use CAS 2034241-33-1 as a 'blind' prospective test compound: model predictions (e.g., predicted p38 IC50, predicted CYP inhibition profile) can be compared against subsequently generated experimental data to assess model generalizability [2]. The compound's well-defined computed properties (clogP 2.48, TPSA 41.91, 0 HBD, fraction sp3 ≈ 0.57) provide a solid foundation for benchmarking computational ADMET predictions against experimental measurements once generated . Procurement for this application should include documentation of batch identity and purity to ensure reproducibility of computational-experimental correlations [1].

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